1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea
Description
Properties
IUPAC Name |
1-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-11-6-7-14(10-15(11)19)22-18(25)23-16-12(2)20-17(21-13(16)3)24-8-4-5-9-24/h6-7,10H,4-5,8-9H2,1-3H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTGVMNFTIBHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(N=C(N=C2C)N3CCCC3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is the reaction of a suitable pyrimidinyl precursor with a fluorinated aniline derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), to facilitate the formation of the urea linkage.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can help optimize reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the pyrimidinyl ring allows for selective oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: The pyrimidinyl and urea groups can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyrimidinyl ring
Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols
Substitution Products: Substituted pyrimidinyl and urea derivatives
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds similar to 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea have been studied for their potential to inhibit cancer cell proliferation. Research indicates that modifications in the urea and pyrimidine moieties can lead to enhanced anticancer properties by targeting specific pathways involved in tumor growth .
-
Antimicrobial Properties :
- The compound has shown promise against various bacterial strains, including drug-resistant varieties. Studies indicate that pyrimidine derivatives can inhibit bacterial growth through mechanisms that disrupt cellular processes . The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli is currently under investigation.
Pharmacological Insights
- Mechanism of Action :
- Drug Development :
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrimidinyl ring can bind to enzymes or receptors, modulating their activity. The urea group may participate in hydrogen bonding, enhancing the compound's binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Optimization Challenges :
- Introducing fluorine (as in the target compound) requires careful control of reaction conditions to avoid defluorination.
- Pyrrolidine’s conformational flexibility vs. piperazine’s rigidity (in BJ50613) affects synthetic yields and purification .
Physicochemical and Pharmacological Properties
| Property | Target Compound | BJ50613 | BJ50612 |
|---|---|---|---|
| Molecular Weight (g/mol) | 343.41 | 388.89 | 288.30 |
| LogP (Predicted) | ~3.2 | ~3.8 (due to Cl) | ~2.5 (due to OMe) |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
| Rotatable Bonds | 5 | 6 | 4 |
| Key Features | Fluorine-enhanced metabolic stability | Chlorine for lipophilicity | Methoxy for solubility |
Biological Activity
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound has garnered interest due to its potential therapeutic applications and diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of the compound features a pyrimidine ring substituted with a pyrrolidine moiety and a fluoro-methylphenyl group. This unique combination of functional groups may contribute to its biological activity, influencing interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit various kinases involved in cancer progression, including EGFR and VEGFR . The specific urea derivative has not been extensively tested in clinical settings but shows promise based on its structural analogs.
Antimicrobial Properties
Research into related pyrrolidine derivatives has demonstrated notable antibacterial and antifungal activities. For example, certain pyrrolidine-containing compounds have exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential . The presence of halogen substituents in related compounds has been linked to enhanced bioactivity, suggesting that structural modifications could optimize the efficacy of this compound against microbial strains.
The mechanism by which this compound exerts its biological effects is likely multifaceted. The urea functional group may facilitate interactions with specific receptors or enzymes, while the pyrimidine and pyrrolidine moieties could enhance binding affinity and selectivity towards biological targets. Interaction studies are essential for elucidating these mechanisms and understanding how structural variations impact activity.
Case Studies
A recent study evaluated the biological activity of various pyrimidine derivatives, including those structurally similar to our compound. It was found that modifications at the 4 and 6 positions of the pyrimidine ring significantly influenced both the potency and spectrum of activity against different pathogens .
Table: Summary of Biological Activities
Q & A
What are the critical parameters to optimize during the multi-step synthesis of this compound to ensure high yield and purity?
Answer:
The synthesis involves sequential reactions, including coupling of pyrimidine intermediates with arylurea precursors. Key parameters include:
- Temperature control : Maintaining 60–80°C during urea bond formation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while dichloromethane aids in purification .
- Catalyst use : Palladium catalysts for cross-coupling steps, with strict exclusion of moisture to prevent deactivation .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAC) to isolate regioisomers, confirmed via HPLC (C18 column, ammonium acetate buffer, pH 6.5) .
How can structure-activity relationships (SAR) be established for this compound’s kinase inhibition potential?
Answer:
SAR studies require systematic substitution of functional groups:
- Pyrimidine ring : Replace pyrrolidin-1-yl with morpholino or dimethylamino groups to assess steric/electronic effects on kinase binding .
- Fluorophenyl moiety : Compare 3-fluoro-4-methyl substitution with 4-chloro or 3-trifluoromethyl analogs to evaluate hydrophobic interactions .
- Urea linker : Test thiourea or carbamate analogs to determine hydrogen-bonding requirements .
| Modification | Biological Activity | Reference |
|---|---|---|
| 2-Morpholinopyrimidine | Enhanced selectivity for PI3Kα | |
| 3-Chloro-4-fluorophenyl | Increased potency in EGFR inhibition |
What methodologies are recommended for identifying primary biological targets?
Answer:
- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to screen inhibitory activity at 1 µM .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-compound treatment .
- CRISPR-Cas9 knockouts : Validate targets by observing loss of compound efficacy in kinase-deficient cell lines .
How can analytical techniques distinguish regioisomers or degradation products?
Answer:
- LC-MS/MS : High-resolution mass spectrometry (HRMS) to differentiate regioisomers (e.g., 5- vs. 6-substituted pyrimidines) .
- NMR : 2D NOESY to confirm spatial proximity of pyrrolidinyl and methyl groups on the pyrimidine ring .
- Stability studies : Accelerated degradation under acidic (pH 3) and oxidative (H2O2) conditions to identify labile sites .
How should discrepancies in reported biological activities of analogs be resolved?
Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinases) and ATP concentrations (1 mM) to minimize variability .
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
- Meta-analysis : Compare IC50 values across studies using tools like PubChem BioActivity Data .
What computational approaches predict binding affinity and pharmacokinetics?
Answer:
- Molecular docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 3LZE) to map key interactions (e.g., urea linker with hinge region) .
- QSAR models : Train on datasets of pyrimidine-urea derivatives to correlate logP with cellular permeability .
- ADMET prediction : SwissADME to estimate bioavailability (e.g., %F = 65–80%) and CYP450 interactions .
What strategies assess stability under pharmacological conditions?
Answer:
- Forced degradation : Expose to UV light (254 nm) and 40°C/75% RH for 14 days; monitor via HPLC .
- Plasma stability : Incubate in human plasma (37°C, 24 hrs); quantify parent compound via LC-MS .
How do pyrimidine substituent modifications impact inhibitory potency?
Answer:
- Dimethylamino vs. pyrrolidinyl : Dimethylamino increases solubility but reduces kinase selectivity due to weaker hydrophobic packing .
- Methoxy substitution : Enhances metabolic stability but may reduce binding affinity .
What challenges arise in scaling up synthesis, and how are they mitigated?
Answer:
- Reactor design : Transition from batch to flow chemistry for exothermic steps (e.g., urea formation) .
- Purity control : Implement inline PAT (Process Analytical Technology) for real-time monitoring .
How can environmental and ecotoxicological risks be evaluated?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
